(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
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Overview
Description
(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroquinoline moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like cesium carbonate. Reaction conditions vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in the formation of carbamic acid. Decarboxylation of the carbamic acid leads to the release of the free amine . This process is crucial for its reactivity and interactions in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different functional groups.
tert-Butyl (5-oxopentyl)carbamate: A related compound used in the synthesis of functionalized pyrroles.
Uniqueness
(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is unique due to its tetrahydroquinoline structure, which imparts specific chemical and biological properties
Properties
CAS No. |
166246-74-8 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-2-oxo-3,4-dihydro-1H-quinolin-3-yl]carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-8-9-6-4-5-7-10(9)15-12(11)17/h4-7,11H,8H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI Key |
FKDQTOFAIYTQQY-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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